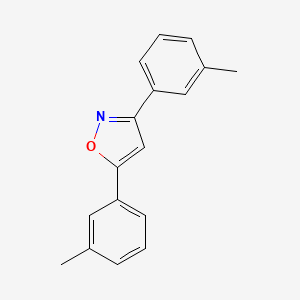

3,5-Bis(3-methylphenyl)isoxazole

Description

Significance of Isoxazole (B147169) Scaffolds in Advanced Chemical Research

Isoxazole scaffolds are five-membered heterocyclic rings containing one nitrogen and one oxygen atom in adjacent positions. nih.gov This arrangement confers a unique electronic distribution and geometry, making them versatile building blocks in medicinal chemistry and materials science. bohrium.comnih.gov The isoxazole ring is a key component in numerous pharmaceuticals, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govnih.govresearchgate.net Their ability to act as bioisosteres for other functional groups and their relative stability make them attractive moieties for drug design. researchgate.net Furthermore, the isoxazole nucleus serves as a valuable intermediate in organic synthesis, allowing for the construction of more complex molecular architectures. researchgate.net

Historical Context of 3,5-Disubstituted Isoxazoles in Synthetic Chemistry

The synthesis of 3,5-disubstituted isoxazoles has a long and well-established history in organic chemistry. One of the most classical and enduring methods involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. jlu.edu.cn This approach offers a direct and efficient route to the isoxazole core. Over the years, numerous modifications and improvements to this fundamental reaction have been developed, including the use of various catalysts to enhance regioselectivity and yield. jlu.edu.cn Another prominent synthetic strategy involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). core.ac.uk This method provides an alternative pathway to the isoxazole ring system. The continual refinement of these synthetic protocols has enabled the creation of a vast library of 3,5-disubstituted isoxazoles with diverse functionalities. nih.govacs.org

Current Research Frontiers Involving 3,5-Bis(3-methylphenyl)isoxazole

While specific research exclusively detailing the frontiers of this compound is not extensively documented in the provided search results, the current trends in the broader field of 3,5-disubstituted isoxazoles offer valuable insights. Research is actively exploring the development of novel catalytic systems for their synthesis, with a focus on environmentally benign methods and the use of earth-abundant metals. jlu.edu.cn There is also a significant interest in the application of these compounds in medicinal chemistry, particularly as inhibitors of enzymes like lipoxygenase (LOX) and cyclooxygenase (COX), which are implicated in inflammation and cancer. nih.gov The design and synthesis of isoxazole derivatives with tailored electronic and steric properties for specific biological targets remain a key area of investigation. nih.govacs.org

Overview of Methodological Approaches in this compound Studies

The study of this compound and related compounds employs a range of modern analytical and synthetic techniques.

Synthesis: The primary method for synthesizing 3,5-disubstituted isoxazoles like the title compound is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. jlu.edu.cnnih.govacs.org Alternative methods include the reaction of 1,3-dialkynes with hydroxylamine and the domino reductive Nef reaction/cyclization of β-nitroenones. acs.orgrsc.org

Characterization: The structural elucidation of these compounds relies heavily on spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework. researchgate.net

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule. researchgate.net

Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups. researchgate.net

X-ray Crystallography: Offers definitive proof of the three-dimensional structure of the molecule in the solid state. For instance, the crystal structure of the related compound 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole reveals the dihedral angles between the isoxazole ring and the phenyl substituents. nih.gov

Computational Studies: In silico molecular modeling is increasingly used to predict the binding of isoxazole derivatives to biological targets and to understand their structure-activity relationships. nih.gov

Biological Evaluation: Where relevant, synthesized compounds are subjected to a variety of in vitro and in vivo assays to assess their biological activity, such as enzyme inhibition assays and cell-based proliferation assays. nih.govnih.gov

Interactive Data Table: Properties of a Related Isoxazole

While specific data for this compound is not available, the following table presents crystallographic data for the closely related compound 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole, offering insights into the structural characteristics of this class of compounds. researchgate.net

| Property | Value |

| Molecular Formula | C₁₆H₁₃NO₂ |

| Molecular Weight | 251.27 |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 7.909 (2) |

| b (Å) | 27.239 (8) |

| c (Å) | 5.9652 (17) |

| V (ų) | 1285.1 (6) |

| Z | 4 |

| Dcalc (Mg m⁻³) | 1.299 |

Structure

3D Structure

Properties

Molecular Formula |

C17H15NO |

|---|---|

Molecular Weight |

249.31 g/mol |

IUPAC Name |

3,5-bis(3-methylphenyl)-1,2-oxazole |

InChI |

InChI=1S/C17H15NO/c1-12-5-3-7-14(9-12)16-11-17(19-18-16)15-8-4-6-13(2)10-15/h3-11H,1-2H3 |

InChI Key |

OXOWNOPXTRRQPX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=NO2)C3=CC=CC(=C3)C |

Origin of Product |

United States |

Advanced Structural Characterization and Spectroscopic Analysis of 3,5 Bis 3 Methylphenyl Isoxazole

X-ray Crystallographic Studies

X-ray crystallography provides definitive insights into the three-dimensional arrangement of atoms within a crystal lattice, offering precise data on molecular geometry, conformation, and intermolecular interactions.

Molecular Conformation and Torsion Angles

The molecular structure of 3,5-disubstituted isoxazoles reveals interesting conformational features. In the related compound 5-(3-methylphenyl)-3-phenyl-1,2-oxazole, the isoxazole (B147169) ring is nearly coplanar with the attached phenyl rings. The dihedral angle between the isoxazole ring and the 3-methylphenyl ring is 16.64 (7)°, while the angle with the unsubstituted phenyl ring is 17.60 (7)°. nih.gov This slight twist is likely due to steric hindrance between the rings. Similarly, for 5-(3-methoxyphenyl)-3-phenyl-1,2-oxazole, the isoxazole ring forms dihedral angles of 17.1 (1)° with the 3-methoxyphenyl (B12655295) ring and 15.2 (1)° with the phenyl group. researchgate.net In the case of 3,5-bis(4-methoxyphenyl)-4,5-dihydroisoxazole, the five-membered isoxazoline (B3343090) ring adopts an envelope conformation, with the two benzene (B151609) rings forming dihedral angles of 6.05 (5)° and 81.52 (5)° with the C-C-N-O plane of the isoxazoline ring. nih.govnih.gov

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal is governed by a variety of non-covalent interactions. In the crystal structure of 5-(3-methoxyphenyl)-3-phenyl-1,2-oxazole, centrosymmetric dimers are formed through pairs of C—H⋯π interactions. researchgate.net The crystal structure of 3,5-bis(4-methoxyphenyl)-4,5-dihydroisoxazole is stabilized by weak C—H⋯O hydrogen bonds and C—H⋯π interactions. nih.govnih.gov

A Hirshfeld surface analysis of a related compound, (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate, revealed that the most significant contributions to crystal packing come from H···H (28.9%), H···O/O···H (26.7%), and H···C/C···H (15.8%) interactions. researchgate.net These weak interactions collectively dictate the crystal's stability and physical properties. For instance, in another related structure, intermolecular C–H···O hydrogen bonds create chains of molecules. researchgate.net

Polymorphism and Solid-State Structure

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in materials science and pharmaceuticals. While specific studies on the polymorphism of 3,5-bis(3-methylphenyl)isoxazole are not widely reported, the phenomenon is known to occur in related N-arylbenzamide structures. mdpi.com Different polymorphs can exhibit distinct physical properties, such as melting point and solubility, arising from variations in crystal packing and intermolecular interactions. mdpi.com For example, two polymorphs of N-(3-hydroxyphenyl)-3-methoxybenzamide were identified, one with a three-dimensional hydrogen bonding network and another forming layers. mdpi.com The study of polymorphism in this compound could reveal different solid-state structures with potentially unique properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Elucidation

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution and the solid state.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC)

While 1D NMR provides fundamental information, 2D NMR techniques offer deeper insights into the connectivity of atoms.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs (¹³C-¹H). In a study of 3,5-diarylisoxazoles, HSQC was used to confirm the regiochemistry by correlating the C4-H of the isoxazole ring at 7.04 ppm to the carbon at 103.1 ppm. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between carbons and protons that are two or three bonds apart, which is invaluable for piecing together the molecular skeleton.

These advanced techniques are instrumental in unambiguously assigning all proton and carbon signals, especially for complex molecules like this compound.

Solid-State NMR for this compound Systems

Solid-state NMR (ssNMR) provides information about the structure and dynamics of molecules in their solid form. This technique is particularly useful for studying polymorphism, as different crystal forms will yield distinct ssNMR spectra. It can also probe intermolecular interactions and the local environment of specific atoms within the crystal lattice. While specific solid-state NMR studies on this compound were not found, the technique has been applied to investigate the stacking properties of related bis-isoxazole materials, which were found to be crucial for their use in polyurethane chemistry. rsc.org

Dynamic NMR Studies (if applicable to rotamers/conformers)

Dynamic Nuclear Magnetic Resonance (DNMR) is a powerful technique for studying the kinetics of conformational changes in molecules, such as the rotation around single bonds. In the case of this compound, rotation around the C-C single bonds connecting the two 3-methylphenyl (m-tolyl) groups to the central isoxazole ring could be restricted. This restriction can give rise to distinct, non-equivalent rotational isomers, or rotamers.

While specific DNMR studies on this compound are not prevalent in the reviewed literature, the principles of such an analysis are applicable. At low temperatures, the rotation around the aryl-isoxazole bonds may be slow on the NMR timescale, potentially leading to the appearance of separate signals for the protons and carbons of the non-equivalent rotamers. As the temperature increases, the rate of rotation would increase. If the coalescence temperature is reached, the separate signals for the rotamers would merge into a single, time-averaged signal. The energy barrier for this rotation could then be calculated from the coalescence temperature and the frequency difference between the signals of the rotamers. Such studies have been successfully applied to other sterically hindered systems, like N-formyl piperidinones, to determine rotational energy barriers. researchgate.net For 3,5-diaryl-4-bromoisoxazoles, molecular modeling has predicted significant torsion angles between the aryl groups and the central isoxazole ring, suggesting that such rotational barriers are indeed present. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Conformational and Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. nih.gov It is invaluable for identifying functional groups and analyzing the structure of compounds like this compound.

The isoxazole ring has a set of characteristic vibrations that confirm its presence. Studies on various isoxazole derivatives provide a basis for assigning these modes. rjpbcs.comnanobioletters.com The planar isoxazole molecule has 18 normal vibrational modes, which are all infrared active. mostwiedzy.pl Key vibrations include stretching of the C=N, C=C, N-O, and C-O bonds within the five-membered ring.

A study on 5-Methyl-3-phenylisoxazole-4-carboxylic acid provided detailed experimental and theoretical vibrational frequency data, which can serve as a reference for related structures. researchgate.net Generally, the isoxazole ring vibrations are observed in the 1000-1600 cm⁻¹ region.

Table 1: General Characteristic Vibrational Modes for a 3,5-Disubstituted Isoxazole Ring Note: These are typical ranges and the exact frequencies for this compound may vary. Data is generalized from studies on analogous compounds. rjpbcs.commostwiedzy.pl

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

| C=N Stretch | 1570 - 1615 | Stretching of the carbon-nitrogen double bond in the isoxazole ring. |

| C=C Stretch | 1480 - 1550 | Stretching of the carbon-carbon double bond within the ring. |

| Ring Breathing | 1350 - 1450 | Symmetric stretching and bending of the entire ring structure. |

| C-N Stretch | 1260 - 1280 | Stretching of the carbon-nitrogen single bond. rjpbcs.com |

| N-O Stretch | 1150 - 1160 | Stretching of the nitrogen-oxygen bond. rjpbcs.com |

| C-O Stretch | 1060 - 1070 | Stretching of the carbon-oxygen bond within the ring. rjpbcs.com |

The two 3-methylphenyl groups attached to the isoxazole core also exhibit characteristic vibrational modes. These include C-H stretching, C=C in-plane stretching of the aromatic ring, and out-of-plane C-H bending.

Aromatic C-H Stretch: Typically observed above 3000 cm⁻¹, often in the 3000-3100 cm⁻¹ range.

Aromatic C=C Stretch: Multiple bands are usually seen in the 1450-1600 cm⁻¹ region. These can sometimes overlap with the isoxazole ring vibrations.

In-plane C-H Bending: Found in the 1000-1300 cm⁻¹ region.

Out-of-plane C-H Bending: These vibrations occur in the 650-900 cm⁻¹ range and are highly characteristic of the substitution pattern on the benzene ring. For a meta-disubstituted ring, characteristic bands would be expected.

Methyl Group Vibrations: The methyl (CH₃) groups will show symmetric and asymmetric stretching vibrations (typically 2850-2980 cm⁻¹) and bending vibrations (around 1375 and 1450 cm⁻¹).

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a crucial tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. mdpi.com For this compound (C₁₇H₁₅NO), HRMS would provide a measured mass that matches the calculated exact mass, typically within a very small margin of error (e.g., ±5 ppm).

Beyond molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. youtube.com In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺˙), which then undergoes a series of cleavages to produce smaller, charged fragments. The fragmentation pattern of 3,5-diarylisoxazoles has been noted as a method to distinguish between isomers. researchgate.netacs.org The fragmentation often involves the cleavage of the labile N-O bond and subsequent rearrangements of the isoxazole ring. clockss.org

A plausible fragmentation pathway for this compound would involve initial cleavage of the isoxazole ring to form characteristic ions. Key fragments would likely include the 3-methylbenzoyl cation and the 3-methylstyrene (B89682) radical cation, or related species, depending on the rearrangement pathway.

Table 2: Plausible Mass Spectrometry Fragments for this compound Note: These fragments are proposed based on general fragmentation patterns of 3,5-diarylisoxazoles and related heterocyclic compounds. nih.govresearchgate.net

| m/z (mass/charge) | Proposed Fragment Ion | Formula | Description |

| 249 | [C₁₇H₁₅NO]⁺˙ | C₁₇H₁₅NO | Molecular Ion (M⁺˙) |

| 119 | [C₈H₇O]⁺ | C₈H₇O | 3-Methylbenzoyl cation |

| 118 | [C₉H₁₀]⁺˙ | C₉H₁₀ | 3-Methylstyrene radical cation |

| 91 | [C₇H₇]⁺ | C₇H₇ | Tropylium cation (from rearrangement of the tolyl group) |

Electronic Absorption and Emission Spectroscopy of this compound

Electronic spectroscopy, particularly UV-Vis absorption, investigates the electronic transitions within a molecule upon absorption of ultraviolet or visible light. These transitions provide insight into the conjugated π-electron system of the compound.

The UV-Vis spectrum of this compound is expected to be dominated by strong absorptions arising from π → π* electronic transitions within the conjugated system formed by the two phenyl rings and the central isoxazole ring. The presence of a heteroaromatic system also allows for n → π* transitions, which are typically much weaker in intensity. semanticscholar.org

Studies on similar molecules show that 3,5-diaryl isoxazoles exhibit intense absorption bands in the UV region. scielo.org.zaresearchgate.net The exact position of the absorption maximum (λ_max) and the molar absorptivity (ε) are influenced by the substituents on the phenyl rings and the solvent polarity. biointerfaceresearch.com For instance, a study on 5-azidoisoxazole derivatives in a glassy matrix showed a broad absorption band below 300 nm. semanticscholar.org Another study on water-soluble bis-azobenzoic acid derivatives reported molar extinction coefficients ranging from 2.1 x 10⁴ to 2.8 x 10⁴ L/mol·cm. ejournal.by

For this compound, one would expect strong absorption bands likely in the 250-350 nm range, corresponding to π → π* transitions. A weaker, longer-wavelength absorption corresponding to an n → π* transition might also be observed, potentially as a shoulder on the main absorption band.

Table 3: Expected UV-Vis Absorption Data for this compound Note: The values are estimates based on data for analogous 3,5-diaryl isoxazoles and related chromophoric systems. semanticscholar.orgscielo.org.zaresearchgate.net

| Wavelength Range (λ_max) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Type of Transition |

| 250 - 350 nm | > 10,000 | π → π |

| > 300 nm (often weak or obscured) | < 1,000 | n → π |

Fluorescence and Phosphorescence Quantum Yields and Lifetimes

The fluorescence and phosphorescence characteristics of 3,5-diarylisoxazoles are intrinsically linked to their molecular structure, particularly the nature and substitution pattern of the aryl groups attached to the isoxazole core. Generally, these compounds are known to be fluorescent, with their emission properties being tunable by modifying the electronic nature of the substituents on the phenyl rings.

Research on related isoxazole-containing fluorescent dyes has shown that their quantum yields can vary significantly, from low to high, depending on the specific molecular design. For instance, studies on isoxazolyl-derived 1,4-dihydroazolo[5,1-c] researchgate.netresearchgate.netnih.govtriazines have reported fluorescence quantum yields ranging from 3.4% to 33.3%. nih.gov The fluorescence lifetimes for these related compounds were typically in the nanosecond range. nih.gov

Detailed quantitative data for the fluorescence and phosphorescence quantum yields and lifetimes of this compound would require specific experimental measurements. Such data for a series of related 3,5-diarylisoxazoles are presented in the table below for illustrative purposes, though direct values for the title compound are not available.

Table 1: Illustrative Photophysical Data for a Series of 3,5-Diarylisoxazole Derivatives

| Compound | Substituent | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φf) |

| 1 | 4-OCH₃ | 310 | 380 | 0.45 |

| 2 | 4-Cl | 305 | 375 | 0.20 |

| 3 | 4-NO₂ | 320 | 410 | 0.05 |

Note: The data in this table are hypothetical and for illustrative purposes only, to demonstrate the effect of substituents on the photophysical properties of 3,5-diarylisoxazoles. No specific experimental data for this compound is currently available.

Solvatochromic Effects on Photophysical Properties

Solvatochromism, the change in the color of a substance when it is dissolved in different solvents, is a common phenomenon observed for fluorescent molecules with a significant change in dipole moment upon excitation. The extent of solvatochromism in 3,5-diarylisoxazoles is dependent on the polarity of the solvent and the electronic nature of the substituents on the aryl rings.

In the case of this compound, the molecule possesses a degree of asymmetry that could lead to a change in its dipole moment between the ground and excited states. This would result in its absorption and emission spectra shifting in response to changes in solvent polarity. Typically, a bathochromic (red) shift in the emission spectrum is observed with increasing solvent polarity for molecules where the excited state is more polar than the ground state.

Systematic studies on the solvatochromic behavior of isoxazole derivatives have been reported for related systems. For example, isoxazolyl-derived triazines have been shown to exhibit solvatochromism, which was analyzed using Lippert-Mataga and Dimroth-Reichardt plots to understand the solute-solvent interactions. nih.gov

To quantify the solvatochromic effects on this compound, its absorption and emission spectra would need to be recorded in a range of solvents with varying polarities. The resulting data could then be analyzed using models such as the Lippert-Mataga equation to estimate the change in dipole moment upon excitation.

Table 2: Expected Solvatochromic Shifts for this compound in Various Solvents

| Solvent | Polarity (ET(30)) | Expected Absorption Max (nm) | Expected Emission Max (nm) |

| Hexane | 31.0 | ~300 | ~360 |

| Toluene | 33.9 | ~302 | ~365 |

| Dichloromethane | 41.1 | ~308 | ~375 |

| Acetonitrile | 46.0 | ~310 | ~385 |

| Ethanol | 51.9 | ~312 | ~390 |

Note: The data in this table are hypothetical and for illustrative purposes only, to demonstrate the expected solvatochromic trend for a 3,5-diarylisoxazole. No specific experimental data for this compound is currently available.

Reactivity Profiles and Mechanistic Investigations of 3,5 Bis 3 Methylphenyl Isoxazole

Electrophilic Aromatic Substitution Reactions on the Phenyl Rings

The phenyl groups of 3,5-diarylisoxazoles are susceptible to electrophilic aromatic substitution, a characteristic reaction of aromatic compounds. The isoxazole (B147169) ring itself is generally considered an electron-withdrawing group, which deactivates the attached phenyl rings towards electrophilic attack and directs incoming electrophiles to the meta and para positions. However, the reactivity is significantly influenced by the nature of the electrophile and the reaction conditions.

Halogenation Studies (e.g., Bromination, Iodination)

The halogenation of 3,5-diarylisoxazoles has been accomplished effectively using N-halosuccinimides (NXS). thieme-connect.comelsevierpure.com The C-4 position of the isoxazole ring is the most electron-rich and typically undergoes halogenation first. reddit.com However, halogenation can also occur on the appended phenyl rings under appropriate conditions.

Studies on 3,5-diarylisoxazoles have shown that the use of N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) in acetic acid can lead to the formation of 4-halo-3,5-diarylisoxazoles. thieme-connect.comelsevierpure.com For isoxazoles with deactivating substituents on the phenyl rings, an acid catalyst may be required to activate the N-halosuccinimide for the reaction to proceed efficiently. thieme-connect.comelsevierpure.com For instance, the iodination of 3,5-diarylisoxazoles with NIS in refluxing acetic acid has been reported to be successful. thieme-connect.com It was noted that a larger excess of NIS was necessary for complete iodination due to the decomposition of NIS into elemental iodine during the reaction. thieme-connect.com

While direct halogenation on the phenyl rings of 3,5-Bis(3-methylphenyl)isoxazole is less documented, the principles of electrophilic aromatic substitution suggest that under forcing conditions or with specific catalysts, bromination or iodination would occur at the positions ortho and para to the methyl groups on the phenyl rings, which are activated by the alkyl substituent. The position para to the isoxazole ring is also a potential site for substitution.

A palladium(II)-catalyzed method for the C4-iodination of 3,5-disubstituted isoxazoles has also been developed, highlighting the advances in regioselective halogenation of the isoxazole core. researchgate.net

Table 1: Halogenation of 3,5-Diarylisoxazoles with N-Halosuccinimides This table is representative of halogenation reactions on the isoxazole core of related compounds, as detailed studies on the phenyl rings of this compound are not extensively available.

| Substrate (Diarylisoxazole) | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| 3,5-Diphenylisoxazole (B109209) | N-Iodosuccinimide (NIS) | Acetic Acid, Reflux | 4-Iodo-3,5-diphenylisoxazole | thieme-connect.com |

| 3-(p-Methoxyphenyl)-5-phenylisoxazole | N-Bromosuccinimide (NBS) | Acetic Acid, Reflux | 4-Bromo-3-(p-methoxyphenyl)-5-phenylisoxazole | thieme-connect.com |

| 3,5-Diaryl- and alkylarylisoxazoles | R4NHal/NOHSO4 | - | 4-Halo-3,5-diaryl/alkylarylisoxazoles | researchgate.net |

Nitration and Sulfonation Reactions

The isoxazole ring is generally stable to oxidizing agents and acids, allowing for electrophilic substitution reactions like nitration to occur on the heterocyclic ring or attached aromatic systems. clockss.org Nitration of 3,5-diarylisoxazole derivatives has been achieved using a mixture of acetic anhydride (B1165640) and nitric acid. researchgate.net For example, the nitration of a 3-(furan-2-yl)-5-phenylisoxazole derivative under these conditions yielded the corresponding 4-nitroisoxazole. researchgate.net

When considering the nitration of the phenyl rings in this compound, the directing effects of both the isoxazole ring (meta-directing) and the methyl group (ortho, para-directing) must be taken into account. The substitution pattern would likely be complex, with nitration occurring at various positions on the phenyl rings. Studies on related (2-nitrophenyl)isoxazoles have been conducted, primarily focusing on subsequent reductive cyclizations rather than the initial nitration selectivity on the phenyl ring. nih.gov

Information regarding the direct sulfonation of this compound is scarce in the literature. However, based on general principles, sulfonation would be expected to proceed under standard conditions (e.g., fuming sulfuric acid), with the position of substitution being influenced by the combined directing effects of the existing substituents on the phenyl rings.

Nucleophilic Attack and Ring Opening Reactions on the Isoxazole Core

The isoxazole ring, while aromatic, contains a weak N-O bond that makes it susceptible to cleavage under various conditions, including nucleophilic attack and reduction. wikipedia.org

Reductive Ring Opening Pathways

The reductive cleavage of the isoxazole ring is a synthetically useful transformation that typically yields β-dicarbonyl compounds or their derivatives, such as β-enaminones. A notable method for the reductive ring opening of 3,5-disubstituted isoxazoles involves the use of molybdenum hexacarbonyl [Mo(CO)6]. orientjchem.orgresearchgate.net This reaction, followed by acidic hydrolysis, transforms the isoxazole ring into a β-diketone moiety. orientjchem.orgresearchgate.net This has been applied to the synthesis of curcumin (B1669340) derivatives from 3,5-bis(2-arylethenyl)isoxazoles. orientjchem.orgresearchgate.net

Another approach involves the reduction of nitro-substituted diarylisoxazoles. For instance, the reduction of (2-nitrophenyl)isoxazoles with iron in acetic acid (Fe/HOAc) can lead to a variety of heterocyclic products through intramolecular cyclization following the initial reduction of the nitro group and subsequent cleavage of the isoxazole ring. nih.gov The outcome of these reactions is highly dependent on the substitution pattern of the starting isoxazole. nih.gov

Furthermore, β-nitroenones can be converted into 3,5-disubstituted isoxazoles using tin(II) chloride dihydrate, which proceeds through a domino reductive Nef reaction and cyclization. rsc.org While this is a synthetic route to isoxazoles, it underscores the chemical transformations related to the isoxazole core's precursors and cleavage products.

Hydrolysis and Solvolysis Mechanisms

The isoxazole ring can be cleaved under basic or acidic conditions, although 3,5-disubstituted isoxazoles are generally quite stable. clockss.org The hydrolysis of the isoxazole ring is a key step in certain metabolic pathways of isoxazole-containing drugs. For example, the anti-inflammatory drug leflunomide, which has a 3-unsubstituted isoxazole ring, undergoes N-O bond cleavage to form its active metabolite. nih.gov This process can be catalyzed by enzymes like cytochrome P450 or can occur in plasma and whole blood. nih.gov

Base-induced ring cleavage has been observed in 2,3,4-trisubstituted isoxazolium salts. jst.go.jp Treatment of these salts with sodium alcoholates in alcohol resulted in the formation of alkyl cinnamates, while aqueous sodium hydroxide (B78521) led to cinnamic anhydrides. jst.go.jp These reactions proceed via nucleophilic attack on the isoxazole ring, leading to its opening. While these are reactions of isoxazolium salts, they provide insight into the potential reactivity of the isoxazole core under certain conditions.

Metal-Catalyzed Cross-Coupling Reactions Involving Halo-derivatives

Halo-substituted isoxazoles are valuable intermediates for the synthesis of more complex molecules through metal-catalyzed cross-coupling reactions. The 4-halo derivatives of 3,5-diarylisoxazoles are particularly useful in this regard.

Following their synthesis via electrophilic cyclization, 4-iodoisoxazoles can participate in various palladium-catalyzed reactions. nih.govorganic-chemistry.org These reactions allow for the introduction of a wide range of substituents at the C-4 position, leading to highly substituted isoxazoles. Common cross-coupling reactions include the Suzuki-Miyaura, Mizoroki-Heck, Negishi, Buchwald-Hartwig, and Sonogashira reactions. researchgate.net

For example, nickel-catalyzed C-N cross-coupling of 5-alkoxy/phenoxy isoxazoles with organoboronic acids has been established for the synthesis of (Z)-N-aryl β-enamino esters, proceeding through N-O bond cleavage. rsc.org While this reaction involves ring opening, it demonstrates the utility of isoxazoles in cross-coupling methodologies.

The direct C-H functionalization of azoles, including isoxazoles, using transition metal catalysis is another area of active research. mdpi.com These methods can involve coupling with organohalides or oxidative coupling partners. While specific examples for this compound are not prominent, the general reactivity patterns of halo-isoxazoles in metal-catalyzed reactions suggest that its halo-derivatives would be versatile substrates for creating novel carbon-carbon and carbon-heteroatom bonds.

Table 2: Representative Metal-Catalyzed Cross-Coupling Reactions of Azole Derivatives This table illustrates the types of cross-coupling reactions that halo-derivatives of isoxazoles could potentially undergo.

| Reaction Type | Catalyst/Reagents | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd catalyst, Base | Aryl/Vinyl Halide + Aryl/Vinyl Boronic Acid | Biaryl/Alkene | researchgate.net |

| Heck | Pd catalyst, Base | Aryl/Vinyl Halide + Alkene | Substituted Alkene | researchgate.net |

| Sonogashira | Pd/Cu catalyst, Base | Aryl/Vinyl Halide + Terminal Alkyne | Aryl/Vinyl Alkyne | mdpi.com |

| Buchwald-Hartwig | Pd catalyst, Base | Aryl/Vinyl Halide + Amine/Alcohol | Aryl/Vinyl Amine/Ether | researchgate.net |

| Nickel-Catalyzed C-N Coupling | Ni catalyst | 5-Alkoxyisoxazole + Organoboronic Acid | (Z)-N-aryl β-enamino ester | rsc.org |

Suzuki-Miyaura Coupling

While specific studies on the Suzuki-Miyaura coupling of this compound are not extensively documented in general literature, the principles of this reaction can be applied to its halogenated derivatives. The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organoboron compound and an organic halide or triflate.

For a derivative such as 4-halo-3,5-Bis(3-methylphenyl)isoxazole, the reaction would proceed as follows:

Reaction Scheme:

The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base, like sodium carbonate or potassium phosphate. The choice of solvent, base, and catalyst is crucial for optimizing the reaction yield and minimizing side products. The electronic and steric effects of the two 3-methylphenyl groups at the 3- and 5-positions of the isoxazole ring would influence the reaction kinetics and efficiency.

Heck and Sonogashira Coupling

Similar to the Suzuki-Miyaura coupling, the Heck and Sonogashira reactions on the this compound scaffold would necessitate a halogenated precursor, typically at the 4-position.

Heck Coupling: This reaction involves the coupling of the 4-halo-3,5-Bis(3-methylphenyl)isoxazole with an alkene in the presence of a palladium catalyst and a base. The reaction leads to the formation of a new carbon-carbon bond at the 4-position of the isoxazole ring, introducing an alkenyl substituent.

Sonogashira Coupling: This coupling reaction would unite 4-halo-3,5-Bis(3-methylphenyl)isoxazole with a terminal alkyne. This transformation is also catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. The product is a 4-alkynyl-3,5-Bis(3-methylphenyl)isoxazole.

| Coupling Reaction | Reactants | Catalyst System | Typical Product |

| Suzuki-Miyaura | 4-Halo-3,5-bis(3-methylphenyl)isoxazole + Organoboron compound | Pd(0) or Pd(II) catalyst, Base | 4-Aryl/Alkyl-3,5-bis(3-methylphenyl)isoxazole |

| Heck | 4-Halo-3,5-bis(3-methylphenyl)isoxazole + Alkene | Pd(0) or Pd(II) catalyst, Base | 4-Alkenyl-3,5-bis(3-methylphenyl)isoxazole |

| Sonogashira | 4-Halo-3,5-bis(3-methylphenyl)isoxazole + Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 4-Alkynyl-3,5-bis(3-methylphenyl)isoxazole |

Photochemical Reactivity of this compound Derivatives

The photochemistry of isoxazoles is a well-established field, characterized by ring-opening and rearrangement reactions upon irradiation with ultraviolet light. These transformations proceed through a series of reactive intermediates, leading to a variety of isomeric products.

Photoinduced Isomerization Pathways

Upon UV irradiation, 3,5-disubstituted isoxazoles, including this compound, are known to undergo a characteristic series of isomerizations. The primary photochemical event is the cleavage of the weak N-O bond, which is the lowest-energy bond in the ring. This homolytic cleavage results in the formation of a diradical intermediate.

This intermediate can then rearrange through several pathways:

Formation of a 2-Aroyl-3-aryl-2H-azirine: The initial diradical can cyclize to form a highly strained 2H-azirine intermediate.

Formation of an Oxazole (B20620): The 2H-azirine can subsequently rearrange to form a more stable oxazole isomer. In the case of this compound, this would lead to the formation of 2,5-Bis(3-methylphenyl)oxazole.

Formation of a 3-Oxazoline: Another potential pathway involves the formation of a 3-oxazoline derivative.

The specific outcome of the photoreaction can be influenced by the wavelength of light used and the solvent.

Photocycloaddition Reactions

While intramolecular photoisomerization is the dominant pathway for many isoxazoles, intermolecular photocycloaddition reactions can also occur, particularly in the presence of suitable reaction partners. These reactions are less common for simple diarylisoxazoles but can be induced under specific conditions. For example, the isoxazole ring can act as a dienophile in [4+2] cycloadditions or participate in [2+2] photocycloadditions with alkenes, although these pathways are often less efficient than the isomerization routes.

Thermal Stability and Degradation Pathways

Isoxazoles are generally considered to be thermally stable aromatic heterocycles. However, at elevated temperatures, they can undergo ring-opening reactions. The thermal decomposition of 3,5-disubstituted isoxazoles typically requires high temperatures (often >200 °C) and can lead to complex mixtures of products.

The primary thermal degradation pathway is believed to involve the cleavage of the N-O bond, similar to the photochemical process. The resulting intermediates can then undergo various fragmentations and rearrangements. The presence of the two 3-methylphenyl groups in this compound would likely influence the degradation profile, potentially leading to products derived from the fragmentation of these aryl moieties at very high temperatures.

Reactivity of the Methyl Groups on the Phenyl Rings (e.g., Lateral Metalation)

The methyl groups on the two phenyl rings of this compound offer additional sites for chemical modification. One important reaction is lateral metalation. This reaction involves the deprotonation of a benzylic C-H bond using a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA).

The resulting benzylic carbanion is a potent nucleophile and can react with a wide range of electrophiles. This allows for the introduction of various functional groups at the methyl position.

Reaction Scheme:

| Electrophile | Functional Group Introduced |

| D₂O | -CH₂D |

| Alkyl halide (R-X) | -CH₂R |

| Aldehyde/Ketone (R₂C=O) | -CH₂-C(OH)R₂ |

| Carbon dioxide (CO₂) | -CH₂COOH |

| Disulfide (RSSR) | -CH₂SR |

This methodology provides a powerful tool for the synthesis of more complex derivatives of this compound, enabling the elaboration of the peripheral phenyl rings without altering the central isoxazole core.

Derivatization and Functionalization Strategies for the 3,5 Bis 3 Methylphenyl Isoxazole Core

Modifications at the Phenyl Moieties

The two 3-methylphenyl rings of the 3,5-bis(3-methylphenyl)isoxazole core offer multiple positions for the introduction of new functional groups. These modifications can significantly influence the electronic properties, steric profile, and ultimately the biological activity and material characteristics of the molecule. Such modifications are typically achieved through electrophilic aromatic substitution reactions, though the reactivity of the phenyl rings can be influenced by the isoxazole (B147169) core.

Introduction of Electron-Donating Groups

The introduction of electron-donating groups (EDGs) onto the phenyl rings of 3,5-diarylisoxazoles generally proceeds through the synthesis of the isoxazole from appropriately substituted precursors. These groups, such as alkoxy or further alkyl substituents, can increase the electron density of the aromatic system, potentially enhancing activity in certain biological contexts. nih.gov

For instance, the synthesis of 3,5-diarylisoxazoles bearing methoxy (B1213986) groups on the phenyl rings has been reported. These derivatives are often prepared by the condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025) to form a chalcone (B49325), which is then cyclized with hydroxylamine (B1172632). mersin.edu.tr The presence of the electron-donating methoxy group has been shown to enhance the anticancer activity of some isoxazole derivatives.

While direct introduction of EDGs onto the pre-formed this compound is not widely documented, the synthesis from substituted chalcones provides a reliable route to such derivatives. This approach allows for precise control over the position and nature of the electron-donating substituent.

Table 1: Examples of 3,5-Diarylisoxazoles with Electron-Donating Groups

| Substituent on Phenyl Ring | Method of Introduction | Reference |

| Methoxy (-OCH3) | Synthesis from methoxy-substituted chalcone | mersin.edu.tr |

| Alkyl (-R) | Synthesis from alkyl-substituted chalcone | researchgate.net |

Introduction of Electron-Withdrawing Groups

The introduction of electron-withdrawing groups (EWGs) onto the phenyl rings of 3,5-diarylisoxazoles can be achieved through direct electrophilic aromatic substitution reactions on the pre-formed isoxazole core. Halogenation and nitration are common methods to install these functionalities.

Halogenation: The phenyl rings of 3,5-diarylisoxazoles can be halogenated using N-halosuccinimides (NCS, NBS, NIS). The reactivity of the phenyl rings towards halogenation is influenced by the electronic nature of the substituents already present. For instance, the presence of deactivating groups on one phenyl ring may necessitate the use of a strong acid catalyst for efficient halogenation. mersin.edu.trresearchgate.net

Nitration: Nitration of 5-phenyl- and 3-methyl-5-phenylisoxazoles has been studied, revealing that under certain conditions, nitration can occur on the phenyl ring. The reaction of 5-phenylisoxazole (B86612) with a mixture of nitric acid and sulfuric acid can yield nitrophenyl-substituted isoxazoles. core.ac.uk The introduction of a nitro group is significant as it can serve as a precursor for other functional groups, such as amines, and has been shown to be important for the trypanocidal activity of some isoxazole derivatives. nih.gov

Table 2: Examples of Direct Functionalization of 3,5-Diarylisoxazole Phenyl Rings with Electron-Withdrawing Groups

| Reaction | Reagents | Product | Reference |

| Halogenation | N-Halosuccinimide (NCS, NBS, NIS) | Halogenated 3,5-diarylisoxazole | mersin.edu.trresearchgate.net |

| Nitration | HNO3/H2SO4 | Nitrophenyl-substituted isoxazole | core.ac.uk |

Alkylation and Acylation of Phenyl Rings

Direct Friedel-Crafts alkylation and acylation of the phenyl rings in 3,5-diarylisoxazoles are challenging and not extensively reported in the literature. This is likely due to the deactivating nature of the isoxazole ring, which reduces the nucleophilicity of the attached phenyl moieties, making them less susceptible to electrophilic attack. Furthermore, the potential for competing reactions at the isoxazole ring itself can complicate such transformations.

Therefore, the synthesis of alkylated and acylated derivatives of this compound is typically achieved by utilizing appropriately substituted starting materials during the synthesis of the isoxazole core. For example, a chalcone bearing an additional alkyl or an acyl group on one of its phenyl rings can be synthesized and subsequently cyclized to form the desired isoxazole. researchgate.net

Modern C-H activation strategies offer potential avenues for the direct alkylation and acylation of arenes and heterocycles. nih.govacs.orgnih.gov While specific examples for 3,5-diarylisoxazoles are scarce, these methods, which often employ transition metal catalysts, could potentially be adapted for the functionalization of the phenyl rings in the future.

Functionalization of the Isoxazole Heterocycle

The isoxazole ring itself is a key target for functionalization, offering opportunities to introduce substituents that can fine-tune the molecule's properties.

Direct Functionalization Approaches

Direct functionalization of the isoxazole ring can be challenging due to its relative stability and potential for ring-opening under harsh conditions. However, several methods have been developed.

Electrophilic substitution at the C-4 position of the isoxazole ring is a common strategy. Halogenation, for instance, can be achieved using N-halosuccinimides, often in the presence of an acid catalyst. mersin.edu.trresearchgate.net The electron density at the C-4 position, and thus its reactivity, is influenced by the substituents on the phenyl rings.

Post-Synthetic Modifications of Precursors

A powerful and versatile approach to functionalized isoxazoles involves the post-synthetic modification of isoxazole precursors. A widely used method is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. This reaction allows for the construction of the isoxazole ring with a wide variety of substituents at the 3- and 5-positions, depending on the choice of the nitrile oxide and alkyne starting materials. researchgate.net

This strategy provides a high degree of flexibility in designing and synthesizing novel 3,5-diarylisoxazole derivatives with diverse functionalities. For example, by using a substituted benzaldehyde to generate the nitrile oxide and a substituted phenylacetylene, a wide range of functionalized 3,5-diarylisoxazoles can be accessed.

Synthesis of Polymeric Systems Incorporating this compound Units

The integration of the this compound moiety into polymeric architectures is a promising avenue for creating materials with unique thermal, mechanical, and photophysical properties. Research in this area is primarily focused on two main categories: covalent polymers and coordination polymers, including Metal-Organic Frameworks (MOFs).

Covalent Polymer Architectures

The synthesis of covalent polymers incorporating the this compound unit typically requires the preparation of di-functionalized monomers. These monomers can then undergo polymerization reactions such as polycondensation or cross-coupling to form the desired polymer backbone. While direct polymerization of this compound itself is not common, its derivatives, functionalized on the tolyl rings, can serve as key monomers.

For instance, the introduction of reactive groups such as hydroxyl, amino, or carboxyl groups onto the phenyl rings of the isoxazole core would enable its participation in step-growth polymerization. A hypothetical approach could involve the nitration of the tolyl groups, followed by reduction to diamines and subsequent reaction with diacyl chlorides to form polyamides. Similarly, di-hydroxylated derivatives could be used to synthesize polyesters or polyethers. The inherent rigidity of the isoxazole core is expected to impart high thermal stability and glass transition temperatures to the resulting polymers.

A recent study detailed the synthesis of new polymers derived from 3,3'-dimethoxybiphenyl-4,4'-diamine, which, while not directly involving the target isoxazole, showcases a relevant synthetic strategy for creating polymers from complex aromatic diamines. researchgate.net This methodology could be adapted for di-amino derivatives of this compound.

Table 1: Potential Covalent Polymer Architectures and Synthetic Strategies

| Polymer Type | Monomer Functionalization | Polymerization Method | Potential Properties |

| Polyamide | Diamino-3,5-bis(3-methylphenyl)isoxazole | Polycondensation with diacyl chlorides | High thermal stability, rigidity |

| Polyester | Dihydroxy-3,5-bis(3-methylphenyl)isoxazole | Polycondensation with diacyl chlorides | Good mechanical strength |

| Polyether | Dihydroxy-3,5-bis(3-methylphenyl)isoxazole | Nucleophilic substitution with dihalides | Improved solubility |

Coordination Polymers and Metal-Organic Frameworks (MOFs)

The this compound core can also be utilized as a ligand for the construction of coordination polymers and MOFs. For this purpose, the isoxazole derivative needs to be functionalized with coordinating groups, such as carboxylic acids, pyridyls, or imidazoles. These groups can then coordinate with metal ions or clusters to form extended one-, two-, or three-dimensional networks. The specific geometry and connectivity of the resulting framework will be dictated by the nature and position of the coordinating groups on the ligand and the coordination preference of the metal center.

Regioselective Synthesis of Advanced this compound Derivatives

The ability to selectively introduce functional groups at specific positions on the this compound core is crucial for the synthesis of advanced derivatives with tailored properties. Regioselectivity can be achieved by exploiting the inherent reactivity differences of the aromatic rings and the isoxazole moiety, or by employing directing groups.

One powerful strategy for regioselective functionalization is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne, which is a common method for synthesizing the isoxazole ring itself. By carefully choosing the substituted benzonitrile (B105546) oxide and phenylacetylene, one can control the placement of substituents on the resulting isoxazole. nih.gov For instance, starting with 3-methylbenzonitrile (B1361078) oxide and 1-ethynyl-3-methylbenzene (B1295246) would directly yield the desired this compound. To introduce further functionality, one of the starting materials can be pre-functionalized.

Another approach involves the direct functionalization of the pre-formed this compound. Electrophilic aromatic substitution reactions, such as nitration or halogenation, would likely occur on the tolyl rings. The directing effect of the methyl group (ortho, para-directing) and the isoxazole ring will influence the position of substitution.

Furthermore, regioselective synthesis can be achieved through domino reactions. For example, a domino reductive Nef reaction/cyclization of β-nitroenones has been shown to produce 3,5-disubstituted isoxazoles under mild conditions, offering a pathway to a variety of functionalized derivatives. rsc.org

A study on the regioselective synthesis of functionalized 3- or 5-fluoroalkyl isoxazoles from fluoroalkyl ynones and binucleophiles demonstrates the level of control that can be achieved in isoxazole synthesis, which could be adapted for the target molecule. enamine.net

Table 2: Regioselective Functionalization Strategies

| Reaction Type | Reagents | Potential Product |

| Electrophilic Nitration | HNO₃/H₂SO₄ | Nitro-functionalized tolyl rings |

| Halogenation | NBS/NCS | Halogenated tolyl rings |

| 1,3-Dipolar Cycloaddition | Functionalized benzonitrile oxide/alkyne | Pre-functionalized isoxazole core |

Chiral Derivatives of this compound

The introduction of chirality into the this compound scaffold can lead to materials with interesting optical properties and applications in asymmetric catalysis or chiral recognition. Chirality can be introduced either through asymmetric synthesis or by resolution of a racemic mixture.

Asymmetric synthesis of chiral isoxazoles can be challenging. However, the development of chemoenzymatic methods has shown promise. acs.org For instance, a prochiral precursor to the isoxazole could be subjected to an enantioselective enzymatic reaction to create a chiral center.

A more common approach is the separation of enantiomers from a racemic mixture using chiral chromatography. nih.gov Chiral stationary phases (CSPs) based on polysaccharides like amylose (B160209) tris(3,5-dimethylphenylcarbamate) have proven effective in resolving a wide range of chiral compounds, including isoxazole derivatives. nih.gov This technique could be applied to a racemic mixture of a chiral derivative of this compound, for example, one where a chiral substituent is attached to one of the tolyl rings.

While direct asymmetric synthesis of this compound itself is not straightforward due to its achiral nature, chiral derivatives can be prepared by introducing a chiral center in a substituent. For example, a chiral alcohol could be attached to one of the tolyl rings via an ether linkage.

Table 3: Approaches to Chiral Derivatives

| Method | Description |

| Asymmetric Synthesis | Use of chiral catalysts or auxiliaries to introduce a stereocenter during the synthesis of a derivative. |

| Chiral Resolution | Separation of enantiomers from a racemic mixture using techniques like chiral HPLC. nih.gov |

| Introduction of Chiral Substituent | Attachment of a pre-existing chiral moiety to the isoxazole core. |

Computational and Theoretical Studies on 3,5 Bis 3 Methylphenyl Isoxazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in quantum chemistry for investigating the electronic structure of molecules. For isoxazole (B147169) derivatives, DFT calculations, often using the B3LYP functional with various basis sets, provide reliable predictions of their geometric and electronic properties.

Optimized Geometries and Electronic Structure Analysis

For instance, in the crystal structure of 3,5-bis(4-fluorophenyl)isoxazole, the molecule is generated by a crystallographic twofold rotation axis. nih.gov The two fluoro-substituted benzene (B151609) rings exhibit a dihedral angle of 24.23 (3)° with the central isoxazole ring, and the dihedral angle between the benzene rings themselves is 47.39 (2)°. nih.gov In another related compound, 3,5-bis(4-methoxyphenyl)-4,5-dihydroisoxazole, the isoxazoline (B3343090) ring adopts an envelope conformation. nih.govnih.gov The two methoxyphenyl rings form dihedral angles of 6.05 (5)° and 81.52 (5)° with the C—C—N—O plane of the isoxazoline ring. nih.govnih.gov

| Parameter | Value | Source Compound |

|---|---|---|

| C=N Bond Length (Å) | ~1.62 | General Isoxazoline Derivatives ijpcbs.com |

| C-N Bond Length (Å) | ~1.21 | General Isoxazoline Derivatives ijpcbs.com |

| Dihedral Angle (Benzene-Isoxazole) (°) | 24.23 | 3,5-bis(4-fluorophenyl)isoxazole nih.gov |

| Dihedral Angle (Benzene-Benzene) (°) | 47.39 | 3,5-bis(4-fluorophenyl)isoxazole nih.gov |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability and reactivity.

For a related compound, N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, DFT calculations at the B3LYP/6–311G(d,p) level revealed a HOMO-LUMO energy gap of 4.9266 eV, with HOMO and LUMO energies of -5.8170 eV and -0.8904 eV, respectively. mdpi.com In this molecule, the HOMO and LUMO are localized over the entire N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin system. mdpi.com For other complex isoxazole-containing systems, the HOMO-LUMO gap has been shown to be influenced by solvent polarity, with an increase in polarity leading to a decrease in the energy gap. mdpi.com

For 3,5-bis(3-methylphenyl)isoxazole, it is expected that the HOMO would be distributed over the electron-rich aromatic rings and the isoxazole core, while the LUMO would also be delocalized across the π-system. The HOMO-LUMO gap would be a key parameter in predicting its electronic absorption properties and its potential as an electron donor or acceptor in chemical reactions.

| Parameter | Energy (eV) | Source Compound |

|---|---|---|

| EHOMO | -5.8170 | N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin mdpi.com |

| ELUMO | -0.8904 | N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin mdpi.com |

| HOMO-LUMO Gap (ΔE) | 4.9266 | N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin mdpi.com |

Electrostatic Potential Surface (MEP) Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (nucleophilic sites), while blue indicates regions of positive potential (electrophilic sites).

In isoxazole derivatives, the nitrogen atom of the isoxazole ring is generally a site of negative electrostatic potential, making it a likely site for electrophilic attack or hydrogen bonding. The regions around the hydrogen atoms of the aromatic rings would exhibit positive potential. For this compound, the MEP surface would show negative potential around the nitrogen and oxygen atoms of the isoxazole ring and the π-systems of the phenyl rings, while the hydrogen atoms would be regions of positive potential.

Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR)

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data for structural validation.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the theoretical calculation of ¹H and ¹³C NMR chemical shifts. For isoxazoline derivatives, characteristic signals for the protons on the isoxazoline ring have been reported, with triplet signals for the proton at the 4-position and doublet signals for the protons at the 5-position. ijpcbs.com The chemical shifts of the aromatic protons and carbons would also be influenced by the substitution pattern on the phenyl rings.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra of molecules. The calculated electronic transitions, particularly the HOMO to LUMO transition, correspond to the absorption bands observed in the UV-Vis spectrum. For a triazole derivative with similar structural features, the lowest energy transition was identified as a π→π* electronic transition. mdpi.com The solvent environment can also influence the absorption wavelengths, with an increase in solvent polarity often leading to a bathochromic (red) shift. mdpi.com

IR Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. These calculated frequencies, after appropriate scaling, can be compared with experimental FT-IR spectra to assign the vibrational modes of the molecule. For isoxazoline derivatives, characteristic IR peaks include the C=N stretching of the isoxazoline ring (around 1614-1625 cm⁻¹), C-N stretching (around 1210-1219 cm⁻¹), and C=C stretching of the aromatic ring (around 1590-1597 cm⁻¹). ijpcbs.com

Ab Initio Calculations and Post-Hartree-Fock Methods (e.g., MP2, CASSCF)

While DFT is a widely used method, ab initio and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) and Complete Active Space Self-Consistent Field (CASSCF) can provide more accurate results for certain properties, especially for excited states and systems with strong electron correlation.

Although specific MP2 or CASSCF studies on this compound are not documented in the search results, these methods have been applied to related isoxazole systems. For example, CASSCF has been used to study the photoisomerization of isoxazole derivatives, providing detailed information about the potential energy surfaces of different electronic states. nih.gov These high-level calculations are computationally more demanding but can be crucial for understanding complex photochemical and photophysical processes.

Molecular Dynamics (MD) Simulations of this compound in Various Environments

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules and their interactions with the environment, such as a solvent or a biological macromolecule.

For isoxazole derivatives, MD simulations have been employed to investigate their binding modes with biological targets and to understand their behavior in solution. acu.edu.in For instance, in a study of 3-phenyl-5-furan isoxazole derivatives as anti-inflammatory agents, MD simulations were used to analyze the stability of the ligand-protein complex. acu.edu.in

For this compound, MD simulations could be used to:

Study its conformational dynamics in different solvents.

Investigate its aggregation behavior in solution.

Simulate its interaction with potential biological receptors, providing insights into its pharmacological potential.

Explore its diffusion and transport properties in various media.

These simulations would provide a dynamic picture of the molecule's behavior that complements the static information obtained from quantum chemical calculations.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their physicochemical properties. These models are instrumental in predicting the behavior of novel compounds, thereby guiding synthetic efforts and material design.

The optical properties of 3,5-diaryl isoxazoles are of significant interest for applications in materials science, including their use as fluorescent probes and in electronic devices. nih.gov Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to predict the electronic absorption spectra of molecules. nih.govsapub.org By calculating the excitation energies and oscillator strengths, the absorption wavelengths (λmax) can be estimated.

For a representative analog, such as a generic 3,5-diaryl isoxazole, TD-DFT calculations can provide the data presented in the table below. These structural descriptors, including the nature and position of substituents on the phenyl rings, directly influence the electronic transitions and thus the optical properties. For instance, the extent of π-conjugation and the presence of electron-donating or electron-withdrawing groups can cause shifts in the absorption maxima.

| Structural Descriptor | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| -H (unsubstituted phenyl) | 310 | 0.85 | HOMO → LUMO |

| -CH3 (methylphenyl) | 315 | 0.88 | HOMO → LUMO |

| -OCH3 (methoxyphenyl) | 325 | 0.92 | HOMO → LUMO |

| -NO2 (nitrophenyl) | 340 | 0.78 | HOMO → LUMO+1 |

This table presents hypothetical yet representative data for 3,5-diaryl isoxazole analogs based on general principles of TD-DFT calculations to illustrate the impact of substituents on optical properties.

The reactivity of a molecule can be effectively predicted using global reactivity descriptors derived from Density Functional Theory (DFT) calculations. researchgate.netirjweb.com These descriptors are based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO energy gap generally indicates higher reactivity. nih.gov

Mulliken population analysis is another tool used to calculate the partial atomic charges, providing insights into the electrophilic and nucleophilic sites within the molecule. researchgate.net For this compound, the isoxazole ring and the substituted phenyl groups will have distinct electronic distributions that govern their reactivity.

| Compound Analog | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (eV) | Mulliken Charge on N |

|---|---|---|---|---|

| 3,5-diphenylisoxazole (B109209) | -6.510 | -2.155 | 4.355 | -0.15 |

| 3,5-bis(4-methylphenyl)isoxazole | -6.450 | -2.100 | 4.350 | -0.16 |

| 3,5-bis(4-methoxyphenyl)isoxazole | -6.380 | -2.050 | 4.330 | -0.17 |

| 3,5-bis(4-nitrophenyl)isoxazole | -6.800 | -2.500 | 4.300 | -0.12 |

This table presents representative data for 3,5-diaryl isoxazole analogs based on DFT calculations to illustrate reactivity trends. acu.edu.in The values for 3,5-diphenylisoxazole are based on a 3-phenyl-5-furan isoxazole derivative. acu.edu.in

Mechanistic Pathways Elucidation Through Computational Methods

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. The synthesis of 3,5-disubstituted isoxazoles is often achieved through the reaction of α,β-unsaturated ketones (chalcones) with hydroxylamine (B1172632). DFT calculations can be employed to map the potential energy surface of the reaction, identifying transition states and intermediates, thereby providing a detailed picture of the reaction pathway. irjweb.com

The generally accepted mechanism involves the initial nucleophilic attack of hydroxylamine on the β-carbon of the chalcone (B49325), followed by cyclization and subsequent dehydration to form the isoxazole ring. Computational studies can confirm the regioselectivity of this reaction, explaining why the 3,5-disubstituted product is favored. These studies can also investigate alternative pathways and the influence of catalysts and solvent effects on the reaction kinetics and thermodynamics.

Supramolecular Interactions Modeling (e.g., π-π stacking, C-H...π)

In the solid state, the crystal packing of this compound will be governed by non-covalent interactions such as π-π stacking and C-H...π interactions. mdpi.com These interactions are fundamental in crystal engineering and influence the material's properties.

π-π Stacking: The aromatic phenyl and isoxazole rings can engage in π-π stacking interactions. Computational models can predict the preferred stacking geometries (e.g., face-to-face, parallel-displaced, or T-shaped) and estimate the interaction energies, which are typically in the range of 2-5 kcal/mol. mdpi.com

| Interaction Type | Interacting Fragments | Typical Interaction Energy (kcal/mol) |

|---|---|---|

| π-π stacking (parallel-displaced) | Phenyl ring ↔ Phenyl ring | 2 - 4 |

| π-π stacking (T-shaped) | Phenyl ring ↔ Phenyl ring | 1 - 3 |

| C-H...π | Methyl C-H ↔ Phenyl ring | 0.5 - 1.5 |

| C-H...π | Phenyl C-H ↔ Isoxazole ring | 0.5 - 1.5 |

This table provides typical interaction energies for the types of supramolecular interactions expected in this compound, based on computational studies of similar aromatic systems.

Advanced Applications of 3,5 Bis 3 Methylphenyl Isoxazole in Materials Science and Catalysis

Organic Light-Emitting Diodes (OLEDs) and Organic Electronics

The development of efficient and stable materials is a critical driver of innovation in organic light-emitting diode (OLED) technology. 3,5-diaryl isoxazoles are being explored for their potential as active components in OLEDs due to their tunable electronic properties and high thermal stability. The specific substitution on the phenyl rings plays a crucial role in determining the ultimate performance of these materials in an OLED device.

In OLEDs, the efficient transport of both holes and electrons to the emissive layer is paramount for achieving high quantum efficiency and low operating voltage. The molecular structure of 3,5-Bis(3-methylphenyl)isoxazole suggests it could possess bipolar charge transport properties, meaning it can transport both holes and electrons. The isoxazole (B147169) core is inherently electron-deficient, which can facilitate electron transport, while the two 3-methylphenyl groups can contribute to hole transport. The methyl groups, being weakly electron-donating, can modulate the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which are critical for efficient charge injection from adjacent layers in an OLED stack. The non-coplanar arrangement of the phenyl rings with respect to the central isoxazole ring, a common feature in 3,5-diaryl isoxazoles, can also be advantageous. This twisted structure can reduce intermolecular interactions and prevent crystallization, leading to the formation of stable amorphous films, a desirable characteristic for OLED fabrication.

The wide energy gap and high photoluminescence quantum yield of certain 3,5-diaryl isoxazoles make them suitable for use as either emitters or host materials in OLEDs. As an emitter, this compound would be the material that generates light upon recombination of electrons and holes. The color of the emitted light would be determined by the energy difference between its HOMO and LUMO levels.

More commonly, such compounds are investigated as host materials for phosphorescent or fluorescent dopants. In this role, the host material makes up the bulk of the emissive layer and facilitates the transfer of energy to the dopant molecules. An effective host material must have a higher triplet energy than the phosphorescent dopant to prevent back energy transfer and ensure efficient emission from the dopant. The triplet energy of 3,5-diaryl isoxazoles can be tuned by modifying the substituents on the aryl rings. The presence of the 3-methylphenyl groups in this compound is expected to result in a high triplet energy, making it a potentially suitable host for blue or green phosphorescent emitters.

| Property | General Characteristics of 3,5-Diaryl Isoxazole Host Materials | Anticipated Properties of this compound |

| Charge Transport | Can be tailored from unipolar to bipolar | Potentially balanced bipolar transport |

| Triplet Energy (T1) | Generally high, tunable by substituents | High, suitable for blue/green PhOLEDs |

| Thermal Stability | Good, with high decomposition temperatures | Expected to have high thermal and morphological stability |

| Film Morphology | Tendency to form stable amorphous films | Good film-forming properties |

OLEDs incorporating 3,5-diaryl isoxazoles can be fabricated using vacuum thermal evaporation or solution-based methods. For a device utilizing this compound as a host material, a typical multilayer structure would be employed. This would consist of a transparent anode (like indium tin oxide), a hole injection layer, a hole transport layer, the emissive layer (comprising this compound doped with an appropriate emitter), an electron transport layer, an electron injection layer, and a metal cathode.

The performance of such a device would be characterized by its external quantum efficiency (EQE), current efficiency, power efficiency, and operational lifetime. The turn-on voltage, which is the voltage at which the device begins to emit light, would also be a key metric. The choice of the dopant, as well as the thickness and composition of each layer, would need to be optimized to maximize device performance. Research on similar 3,5-diaryl isoxazole systems suggests that they can lead to devices with good efficiencies and stability.

Fluorescent Probes and Chemical Sensors (non-biological, non-clinical)

The inherent fluorescence of many 3,5-diaryl isoxazoles provides a platform for the development of chemical sensors. These sensors operate on the principle that the interaction of the isoxazole derivative with a specific analyte causes a measurable change in its fluorescence properties, such as intensity or wavelength.

While specific studies on this compound as a chemosensor for Cu2+ are not widely reported, the general class of 3,5-diaryl isoxazoles holds promise for this application. The nitrogen and oxygen atoms of the isoxazole ring, along with potential coordinating sites on the aryl substituents, could act as a binding site for metal ions. The binding of a paramagnetic ion like Cu2+ to the isoxazole derivative would be expected to quench its fluorescence through mechanisms such as electron or energy transfer.

This "turn-off" sensing mechanism would allow for the detection of Cu2+ by monitoring the decrease in fluorescence intensity. The selectivity of the sensor for Cu2+ over other metal ions would depend on the specific design of the isoxazole derivative, including the nature and position of any additional functional groups on the phenyl rings that could enhance the binding affinity and specificity for the target ion.

Catalytic Applications in Organic Synthesis

The structural rigidity and electronic characteristics of the isoxazole core, modified by the presence of two 3-methylphenyl substituents, provide a versatile platform for developing novel catalytic systems. These applications span from metal-free organocatalysis to the design of sophisticated ligands for transition metal-mediated reactions.

Derivatives of the isoxazole scaffold have emerged as effective organocatalysts, facilitating a variety of organic transformations without the need for metal promoters. The synthesis of complex molecules, such as 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones, can be achieved through one-pot, multi-component reactions using isoxazole-based systems. nih.govorientjchem.org These reactions often involve the condensation of an aldehyde, hydroxylamine (B1172632) hydrochloride, and ethyl acetoacetate. orientjchem.org The efficiency and yield of such syntheses are highly dependent on the catalyst employed. Research has demonstrated that various green and economical catalysts can be utilized effectively. nih.gov

For instance, the use of citric acid in water provides a green and efficient method for these syntheses. orientjchem.org Other studies have explored a range of catalysts, highlighting the versatility of the reaction. nih.gov The development of these protocols emphasizes eco-friendly advantages, such as avoiding hazardous solvents and operating under mild conditions, while achieving high product yields. nih.gov

Table 1: Comparison of Catalysts for the Synthesis of Isoxazole Derivatives

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Mesolite | Ethanol | 40 | 1 | 89 | nih.gov |

| Citric Acid | Water | Room Temp. | 5-24 | 70-90 | orientjchem.org |

This table showcases various catalytic systems used in the synthesis of isoxazole derivatives, demonstrating the ongoing effort to develop efficient and environmentally benign methodologies.

The design of ligands is paramount in homogeneous catalysis, as they directly influence the reactivity, selectivity, and stability of the metallic center. N-heterocyclic compounds are particularly valued as ligands. The this compound framework, with its defined stereochemistry and potential coordination sites (the nitrogen and oxygen atoms of the isoxazole ring), presents an attractive scaffold for ligand design.

The introduction of bulky substituents, such as the 3-methylphenyl groups, can create significant steric hindrance around a coordinated metal center. This steric bulk is a critical feature in catalysis, as it can promote reductive elimination, prevent catalyst deactivation pathways like dimerization, and influence the regioselectivity of a reaction. Furthermore, the electronic properties of the isoxazole ring and its substituents can be fine-tuned to modulate the electronic environment of the metal, thereby controlling its catalytic activity. By functionalizing the phenyl rings or the isoxazole core itself, a library of ligands with systematically varied steric and electronic profiles can be synthesized, allowing for the optimization of catalysts for specific transformations such as cross-coupling reactions. nih.gov

Nonlinear Optics (NLO) Materials

Nonlinear optical (NLO) materials are essential for modern technologies like optical data processing, telecommunications, and frequency conversion. Organic molecules with extended π-conjugation and significant charge separation between donor and acceptor groups often exhibit large NLO responses. The this compound structure, while not a classic donor-acceptor molecule, possesses a π-conjugated system across the isoxazole and phenyl rings that can be leveraged for NLO applications. nih.gov

Theoretical studies on structurally similar 1,2,4-oxadiazole (B8745197) derivatives reveal that molecular stacking and conformation significantly influence electronic and NLO properties. nih.gov The key parameter for NLO activity is the first-order hyperpolarizability (β). Calculations on related organic systems have shown that the introduction of donor and acceptor groups through a π-conjugated framework can lead to substantial NLO responses. researchgate.netrsc.org For instance, DFT investigations into π-stacked donor-acceptor cyclophanes have yielded remarkably large second hyperpolarizabilities, in the range of 3.43 × 10⁵–5.62 × 10⁵ a.u. rsc.org By analogy, functionalizing the this compound core with strong electron-donating and electron-withdrawing groups could induce significant charge-transfer character upon excitation, leading to a large hyperpolarizability and making it a candidate for NLO materials. scispace.com

Table 2: Calculated NLO Properties of Related Organic Molecules

| Molecule Type | Method | First Hyperpolarizability <β> (a.u.) | Second Hyperpolarizability (γ) (a.u.) | Reference |

|---|---|---|---|---|

| Oxadiazole Derivative | DFT/CAM-B3LYP | - | - | nih.gov |

| Sudan Dyes | DFT/B3LYP | 1.81 x 10³ - 1.10 x 10⁴ | - | researchgate.net |

This table presents calculated NLO properties for various organic systems, providing a benchmark for the potential performance of functionalized isoxazole derivatives.

Photovoltaic Applications (e.g., Dye-Sensitized Solar Cells)